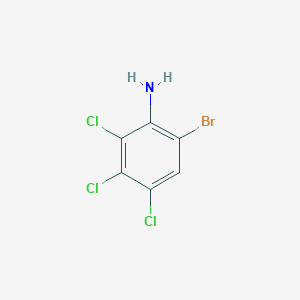

6-Bromo-2,3,4-trichloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-2,3,4-trichloroaniline is a chemical compound with the CAS Number: 1379356-48-5 . It has a molecular weight of 275.36 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H3BrCl3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H3BrCl3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 . This indicates that the molecule consists of a six-membered aromatic ring (aniline) with bromine and three chlorine atoms attached at positions 6, 2, 3, and 4 respectively .It is stored at room temperature . The compound’s molecular weight is 275.36 .

Scientific Research Applications

Bromination and Structure Analysis

6-Bromo-2,3,4-trichloroaniline is involved in bromination reactions, contributing to the formation of various brominated compounds. For example, bromination of 3-chloroaniline with CuBr2 in HBr solution produces brominated anilinium cations, including 6-bromo-3-chloroanilinium (Willett, 2001).

Crystal Structure Communication

The compound has been studied for its crystallographic properties. The structural analysis of halogeno-aniline derivatives, including 2,4-dibromo-6-chloroaniline, reveals important insights into their molecular arrangement and bonding (Ferguson, Low, Penner & Wardell, 1998).

Chemical Reactions and Synthesis

Research on this compound also extends to its role in various chemical reactions. For instance, it is used in the synthesis of halogenated carbazoles, demonstrating its versatility in chemical transformations (Mumbo, Lenoir, Henkelmann & Schramm, 2013).

Electrochemical Studies

Its electrochemical properties are explored in studies like the electrochemical oxidation of halogenated anilines, providing insights into its reactivity and potential applications in electrochemistry (Kádár, Nagy, Karancsi & Farsang, 2001).

Environmental and Biofilm Studies

This compound is also a subject of interest in environmental science, particularly in studies related to biofilm formation by microalgae. These studies shed light on its occurrence as a halogenated natural product in marine environments (Baumeister, Staudinger, Wirgenings & Pohnert, 2019).

Safety and Hazards

The safety information for 6-Bromo-2,3,4-trichloroaniline indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name |

6-bromo-2,3,4-trichloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRYLHJPEDRJQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2358691.png)

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2358695.png)

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358702.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2358704.png)

![N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2358705.png)

![N-isopropyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2358707.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2358711.png)

![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide](/img/structure/B2358712.png)

![1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2358714.png)